molecular formula C17H13Cl2NO3 B252892 3-[2-(2,4-dichlorophenyl)-2-oxoethyl]-3-hydroxy-5-methyl-1,3-dihydro-2H-indol-2-one

3-[2-(2,4-dichlorophenyl)-2-oxoethyl]-3-hydroxy-5-methyl-1,3-dihydro-2H-indol-2-one

Numéro de catalogue B252892
Poids moléculaire: 350.2 g/mol
Clé InChI: LMRRUBSCEKRCHY-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

3-[2-(2,4-dichlorophenyl)-2-oxoethyl]-3-hydroxy-5-methyl-1,3-dihydro-2H-indol-2-one, also known as SU5416, is a synthetic compound that belongs to the class of indolinone derivatives. It was first synthesized in 1994 by Sugen Inc. as a potential anti-cancer drug. SU5416 has been extensively studied for its anti-tumor properties and has shown promising results in preclinical studies.

Mécanisme D'action

3-[2-(2,4-dichlorophenyl)-2-oxoethyl]-3-hydroxy-5-methyl-1,3-dihydro-2H-indol-2-one inhibits the activity of VEGFR and PDGFR by binding to the ATP-binding site of these receptors. This prevents the activation of downstream signaling pathways that are involved in cell growth and proliferation. 3-[2-(2,4-dichlorophenyl)-2-oxoethyl]-3-hydroxy-5-methyl-1,3-dihydro-2H-indol-2-one also inhibits the formation of new blood vessels (angiogenesis) that are necessary for tumor growth and metastasis.
Biochemical and Physiological Effects:
3-[2-(2,4-dichlorophenyl)-2-oxoethyl]-3-hydroxy-5-methyl-1,3-dihydro-2H-indol-2-one has been shown to have anti-tumor effects in vitro and in vivo. It inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis. 3-[2-(2,4-dichlorophenyl)-2-oxoethyl]-3-hydroxy-5-methyl-1,3-dihydro-2H-indol-2-one also inhibits angiogenesis by blocking the formation of new blood vessels. In addition, 3-[2-(2,4-dichlorophenyl)-2-oxoethyl]-3-hydroxy-5-methyl-1,3-dihydro-2H-indol-2-one has been shown to have anti-inflammatory effects by inhibiting the activity of cytokines and chemokines.

Avantages Et Limitations Des Expériences En Laboratoire

One of the advantages of using 3-[2-(2,4-dichlorophenyl)-2-oxoethyl]-3-hydroxy-5-methyl-1,3-dihydro-2H-indol-2-one in lab experiments is that it is a highly specific inhibitor of VEGFR and PDGFR. This makes it a useful tool for studying the role of these receptors in cancer growth and angiogenesis. However, one of the limitations of using 3-[2-(2,4-dichlorophenyl)-2-oxoethyl]-3-hydroxy-5-methyl-1,3-dihydro-2H-indol-2-one is that it has poor solubility in water, which can make it difficult to administer in vivo.

Orientations Futures

There are several future directions for the study of 3-[2-(2,4-dichlorophenyl)-2-oxoethyl]-3-hydroxy-5-methyl-1,3-dihydro-2H-indol-2-one. One area of research is the development of more potent and selective inhibitors of VEGFR and PDGFR. Another area of research is the combination of 3-[2-(2,4-dichlorophenyl)-2-oxoethyl]-3-hydroxy-5-methyl-1,3-dihydro-2H-indol-2-one with other anti-cancer drugs to enhance its anti-tumor effects. Additionally, the use of 3-[2-(2,4-dichlorophenyl)-2-oxoethyl]-3-hydroxy-5-methyl-1,3-dihydro-2H-indol-2-one in combination with immunotherapy has shown promising results in preclinical studies and warrants further investigation.

Méthodes De Synthèse

The synthesis of 3-[2-(2,4-dichlorophenyl)-2-oxoethyl]-3-hydroxy-5-methyl-1,3-dihydro-2H-indol-2-one involves several steps, starting from the reaction of 2,4-dichlorobenzaldehyde with ethyl acetoacetate to form 2-(2,4-dichlorophenyl)-2-oxoethyl acetoacetate. This intermediate is then reacted with methylamine to form 3-(2,4-dichlorophenyl)-2-oxoethyl-N-methylimidazolidin-2-one. The final step involves the reaction of this intermediate with 3-bromo-5-methyl-1H-indole to form 3-[2-(2,4-dichlorophenyl)-2-oxoethyl]-3-hydroxy-5-methyl-1,3-dihydro-2H-indol-2-one.

Applications De Recherche Scientifique

3-[2-(2,4-dichlorophenyl)-2-oxoethyl]-3-hydroxy-5-methyl-1,3-dihydro-2H-indol-2-one has been extensively studied for its anti-tumor properties. It has been shown to inhibit the growth of various types of cancer cells, including breast, lung, prostate, and colon cancer cells. 3-[2-(2,4-dichlorophenyl)-2-oxoethyl]-3-hydroxy-5-methyl-1,3-dihydro-2H-indol-2-one works by inhibiting the activity of vascular endothelial growth factor receptor (VEGFR) and platelet-derived growth factor receptor (PDGFR), which are involved in the growth and proliferation of cancer cells.

Propriétés

Nom du produit

3-[2-(2,4-dichlorophenyl)-2-oxoethyl]-3-hydroxy-5-methyl-1,3-dihydro-2H-indol-2-one

Formule moléculaire

C17H13Cl2NO3

Poids moléculaire

350.2 g/mol

Nom IUPAC

3-[2-(2,4-dichlorophenyl)-2-oxoethyl]-3-hydroxy-5-methyl-1H-indol-2-one

InChI

InChI=1S/C17H13Cl2NO3/c1-9-2-5-14-12(6-9)17(23,16(22)20-14)8-15(21)11-4-3-10(18)7-13(11)19/h2-7,23H,8H2,1H3,(H,20,22)

Clé InChI

LMRRUBSCEKRCHY-UHFFFAOYSA-N

SMILES

CC1=CC2=C(C=C1)NC(=O)C2(CC(=O)C3=C(C=C(C=C3)Cl)Cl)O

SMILES canonique

CC1=CC2=C(C=C1)NC(=O)C2(CC(=O)C3=C(C=C(C=C3)Cl)Cl)O

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.